

# (R)-Elsubrutinib: A Potent and Selective BTK Inhibitor for Autoimmune Diseases

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Compound of Interest		
Compound Name:	(R)-Elsubrutinib	
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**(R)-Elsubrutinib** (ABBV-105) is an orally active, potent, and selective irreversible inhibitor of Bruton's tyrosine kinase (BTK). It covalently binds to the Cys481 residue in the active site of BTK, leading to durable inhibition of its kinase activity.[1][2] This targeted mechanism of action makes **(R)-Elsubrutinib** a promising therapeutic candidate for the treatment of various autoimmune diseases, including rheumatoid arthritis and systemic lupus erythematosus (SLE), where B-cell-mediated and myeloid cell-driven inflammation play a pivotal role.[3][4]

## **Mechanism of Action**

**(R)-Elsubrutinib** is a covalent, irreversible inhibitor of BTK.[5] The acrylamide moiety in its structure acts as an electrophile that forms a covalent bond with the thiol group of the cysteine 481 residue within the ATP-binding pocket of BTK.[1] This irreversible binding effectively blocks the kinase activity of BTK, preventing the phosphorylation of its downstream substrates. The importance of this covalent interaction is highlighted by the significantly reduced potency of **(R)-Elsubrutinib** against a C481S mutant of BTK, where the cysteine is replaced by a serine.[1][2]

## **Quantitative Data**

The potency and selectivity of **(R)-Elsubrutinib** have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of (R)-Elsubrutinib



Target	Assay Type	IC50	Reference
BTK (wild-type)	Enzymatic Assay (catalytic domain)	0.18 μM (180 nM)	[2][3]
BTK (C481S mutant)	Enzymatic Assay	2.6 μΜ	[1][2]

Table 2: Kinase Selectivity Profile of (R)-Elsubrutinib

Kinase Family	Kinase	Selectivity Ratio (IC50 relative to BTK)	Reference
TEC Family	ITK	>33	[1]
ETK/BMX	>33	[1]	
TEC	>33	[1]	
TXK	>33	[1]	
Other Cysteine- containing Kinases	10 other kinases	33 to >280	[1]
Full Kinome Scan (456 kinases)	Non-BTK kinases	No significant inhibition at 0.015 μM	[1]

# **Experimental Protocols Biochemical Kinase Inhibition Assay**

The enzymatic activity of the BTK catalytic domain was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate format.

- Reagents: Recombinant human BTK catalytic domain, ATP, biotinylated peptide substrate, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin.
- Procedure:



- (R)-Elsubrutinib was serially diluted in DMSO and added to the wells.
- BTK enzyme was added to the wells and pre-incubated with the inhibitor for 60 minutes at room temperature to allow for covalent bond formation.
- The kinase reaction was initiated by the addition of a mixture of ATP and the peptide substrate.
- The reaction was allowed to proceed for 60 minutes at room temperature.
- The reaction was stopped by the addition of EDTA.
- The TR-FRET detection reagents were added, and the plate was incubated for 60 minutes at room temperature.
- The TR-FRET signal was read on a compatible plate reader.
- Data Analysis: IC50 values were calculated by fitting the dose-response curves to a fourparameter logistic equation.

## **Cell-Based Assays**

**B-Cell Proliferation Assay** 

- Cells: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors.
- Procedure:
  - PBMCs were seeded in a 96-well plate.
  - Cells were pre-incubated with various concentrations of (R)-Elsubrutinib for 1 hour.
  - B-cell proliferation was stimulated by the addition of an anti-IgM antibody.
  - The plate was incubated for 72 hours at 37°C in a 5% CO2 incubator.
  - Cell proliferation was assessed by measuring the incorporation of tritiated thymidine or using a colorimetric assay such as MTS.



Data Analysis: The concentration of (R)-Elsubrutinib required to inhibit 50% of the IgM-induced proliferation (IC50) was determined.

### Histamine Release Assay

- Cells: Human basophils were purified from the peripheral blood of healthy donors.
- Procedure:
  - Basophils were pre-incubated with (R)-Elsubrutinib for 1 hour.
  - Histamine release was stimulated by the addition of an anti-IgE antibody.
  - After a 30-minute incubation at 37°C, the reaction was stopped by centrifugation.
  - The supernatant was collected, and the histamine concentration was measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
- Data Analysis: The inhibitory effect of (R)-Elsubrutinib on IgE-mediated histamine release was quantified.

Cytokine Release Assays (IL-6 and TNF- $\alpha$ )

- Cells: Human monocytes or PBMCs were used.
- Procedure:
  - Cells were plated in a 96-well plate and pre-treated with (R)-Elsubrutinib for 1 hour.
  - For IL-6 release, monocytes were stimulated with aggregated IgG.
  - For TNF-α release, PBMCs were stimulated with CpG-DNA.
  - After 24 hours of incubation, the cell culture supernatants were collected.
  - The concentrations of IL-6 and TNF- $\alpha$  were determined by ELISA.
- Data Analysis: The dose-dependent inhibition of cytokine release by (R)-Elsubrutinib was evaluated.



### In Vivo Preclinical Models

Rat Collagen-Induced Arthritis (CIA) Model

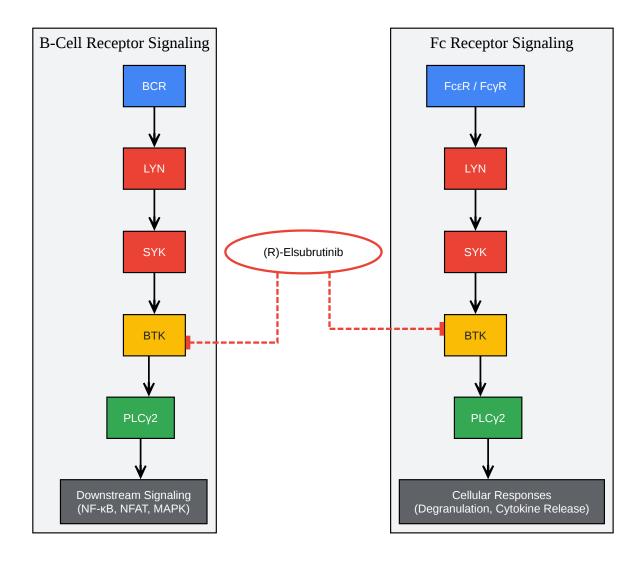
- Animals: Lewis rats were used.
- Disease Induction: Arthritis was induced by intradermal immunization with bovine type II
  collagen emulsified in Freund's incomplete adjuvant. A booster injection was given 7 days
  later.
- Treatment: **(R)-Elsubrutinib** was administered orally once daily, starting from the day of the first immunization (prophylactic) or after the onset of clinical signs of arthritis (therapeutic).
- Efficacy Endpoints:
  - Paw Swelling: Measured using a plethysmometer.
  - Clinical Score: Assessed based on the severity of erythema and swelling in the paws.
  - $\circ$  Bone Destruction: Evaluated by micro-computed tomography ( $\mu$ CT) of the hind paws at the end of the study.

IFNα-Accelerated Lupus Nephritis Model

- Animals: NZB/W F1 mice were used.
- Disease Acceleration: Disease was accelerated by a single intravenous injection of an adenovirus expressing murine IFNα.
- Treatment: Oral administration of **(R)-Elsubrutinib** was initiated after the IFNα injection.
- Efficacy Endpoints:
  - Proteinuria: Monitored by measuring the protein levels in the urine.
  - Survival: The lifespan of the animals was recorded.
  - Kidney Histopathology: Evaluated at the end of the study to assess the severity of glomerulonephritis.



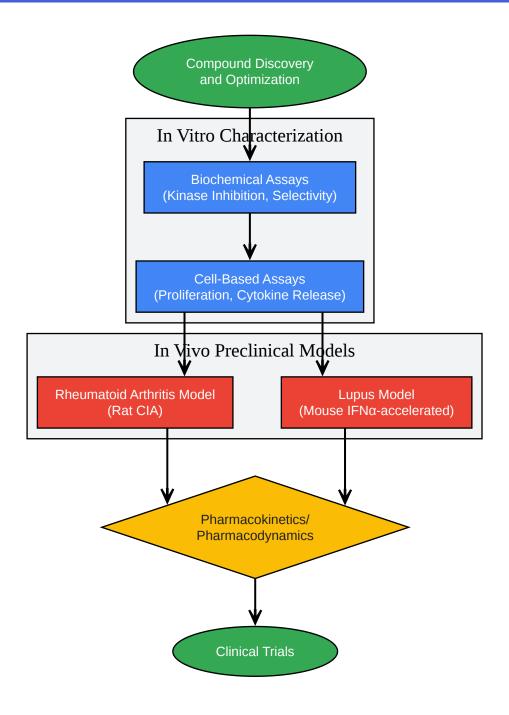
## **Signaling Pathways and Experimental Workflows**



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Caption: BTK Signaling Pathways Inhibited by (R)-Elsubrutinib.





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Caption: Preclinical Development Workflow for (R)-Elsubrutinib.

## Conclusion

**(R)-Elsubrutinib** is a highly selective and potent irreversible BTK inhibitor that has demonstrated significant efficacy in preclinical models of rheumatoid arthritis and lupus. Its well-defined mechanism of action and favorable selectivity profile suggest that it has the



potential to be a valuable therapeutic option for patients with these and other autoimmune disorders. The data presented in this guide provide a comprehensive overview of the preclinical characteristics of **(R)-Elsubrutinib**, supporting its continued clinical development.

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